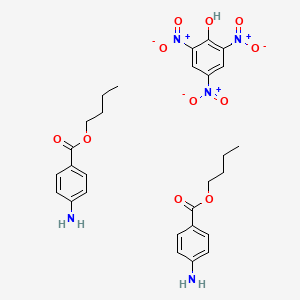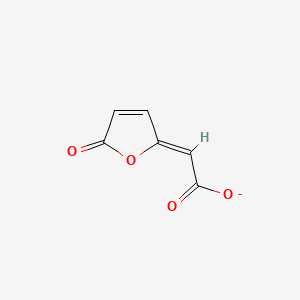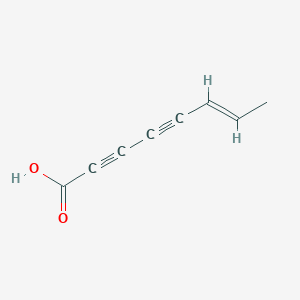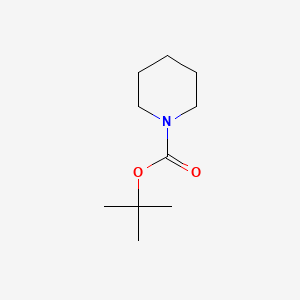
1-Boc-ピペリジン
概要
説明
1-Boc-piperidine, also known as 1-tert-butoxycarbonyl-piperidine, is a synthetic organic compound with the molecular formula C10H19NO2. It is a colorless liquid with a boiling point of 143°C and a melting point of -19°C. It is used as a building block in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in a variety of reactions. It is also used in the synthesis of peptides, peptidomimetics, and heterocycles.
科学的研究の応用
薬物設計と合成
ピペリジン系化合物、1-Boc-ピペリジンを含む、は薬物設計において最も重要な合成フラグメントの1つです . これらの化合物は医薬品業界において重要な役割を果たしています . ピペリジン系化合物の誘導体は20種類以上の医薬品クラスに存在するだけでなく、アルカロイドにも見られます .
抗がん作用
ピペリジン系化合物は抗がん剤として使用されています . これらの化合物は様々な種類の癌の治療に有望な結果を示しています .
抗ウイルス作用
1-Boc-ピペリジンは、M-tropic (R5) HIV-1複製阻害剤の合成に使用されます . このことは、1-Boc-ピペリジンが抗ウイルス薬の研究開発において貴重な化合物であることを示しています .
抗マラリア作用
ピペリジン系化合物は抗マラリア剤としても使用されています . これらの化合物はマラリアの治療と予防に潜在的な効果を示しています .
抗菌作用と抗真菌作用
1-Boc-ピペリジンを含むピペリジン系化合物は、抗菌剤と抗真菌剤の開発に使用されます . これらの化合物は、様々な細菌感染症と真菌感染症に効果を示しています .
2型糖尿病の治療
1-Boc-ピペリジンは、2型糖尿病に対する選択的GPR119アゴニストの合成のための試薬として使用されます . これは、1-Boc-ピペリジンが内分泌学と代謝性疾患の分野において重要な役割を果たしていることを強調しています .
HDAC阻害剤
1-Boc-ピペリジンはHDAC阻害剤の合成に使用されます . HDAC阻害剤は、癌治療など、様々な治療用途を持つ化合物群です .
選択的5-HT6拮抗剤
1-Boc-ピペリジンは、選択的5-HT6拮抗剤の合成にも使用されます . 5-HT6拮抗剤は、アルツハイマー病、統合失調症、肥満などの疾患における治療の可能性があります .
作用機序
Target of Action
1-Boc-piperidine, also known as N-Boc-piperidine or N-Boc-tetrahydropyridine, is a piperidine derivative . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-stimulated insulin secretion .
Mode of Action
As a precursor in the synthesis of gpr119 agonists, it is likely that the compound or its derivatives bind to the gpr119 receptor, leading to a series of intracellular events .
Biochemical Pathways
Given its role in the synthesis of GPR119 agonists, it may indirectly influence the signaling pathways associated with this receptor . GPR119 is involved in the regulation of glucose homeostasis, so the activation of this receptor could impact metabolic pathways related to glucose utilization .
Result of Action
The mechanism of action behind these effects remains to be characterized .
Safety and Hazards
1-Boc-piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
将来の方向性
Piperidines, including 1-Boc-piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
1-Boc-piperidine plays a significant role in biochemical reactions, particularly in the synthesis of various piperidine derivatives. It interacts with several enzymes and proteins, including acetyl-CoA carboxylase and IGF-1R inhibitors . These interactions are crucial for the synthesis of compounds that have therapeutic potential, such as anti-obesity drugs and allosteric inhibitors. The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
1-Boc-piperidine has been shown to influence various cellular processes. In studies involving Wistar rats, 1-Boc-piperidine was found to decrease calorie intake in a dose-dependent manner and exhibit anxiolytic effects . These effects suggest that 1-Boc-piperidine may impact cell signaling pathways related to appetite regulation and anxiety. Additionally, its role in the synthesis of GPR119 selective agonists indicates potential effects on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Boc-piperidine involves its interaction with specific biomolecules. For instance, it is used in the synthesis of GPR119 selective agonists, which are known to activate G-protein-coupled receptors involved in metabolic regulation . The binding interactions of 1-Boc-piperidine with these receptors can lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-piperidine have been observed to change over time. Studies have shown that it remains stable under various conditions, but its degradation products can influence long-term cellular functions . For example, prolonged exposure to 1-Boc-piperidine in in vitro studies has demonstrated sustained anxiolytic effects, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Boc-piperidine vary with different dosages in animal models. In Wistar rats, low doses of 1-Boc-piperidine reduced calorie intake and exhibited anxiolytic effects, while higher doses did not show significant adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s efficacy in therapeutic applications.
Metabolic Pathways
1-Boc-piperidine is involved in various metabolic pathways, particularly those related to the synthesis of piperidine derivatives. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which are crucial for the biosynthesis of piperidine-based compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Boc-piperidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Boc-piperidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, its localization in the endoplasmic reticulum or mitochondria can impact protein synthesis and energy metabolism, respectively.
特性
IUPAC Name |
tert-butyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNHUCCQJMSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426618 | |
| Record name | 1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75844-69-8 | |
| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Boc-piperidine compare to other compounds in terms of its synthesis and application in producing chiral amines?
A2: 1-Boc-piperidine serves as a crucial starting material in synthesizing chiral amines, particularly (S)-(+)-3-amino-1-Boc-piperidine [, ]. This synthesis, facilitated by immobilized ω-transaminases, offers a more sustainable and efficient one-step approach compared to traditional multi-step methods [].
Q2: Can 1-Boc-piperidine be chemically modified to improve its efficacy in specific applications?
A3: Yes, research has shown that modifying 1-Boc-piperidine through processes like incorporating it into N(2)-alkylated 1,2,3-triazole hybrids [] or utilizing it in the synthesis of (R)-3-benzylamino-1-Boc-piperidine through imine reductase engineering [], can enhance its efficacy for specific applications.
Q3: Are there any established protocols for large-scale production of compounds derived from 1-Boc-piperidine?
A4: Yes, researchers have successfully demonstrated the synthesis of (R)-3-benzylamino-1-Boc-piperidine on a hectogram scale using an engineered imine reductase, highlighting its potential for industrial-scale production [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)
![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)
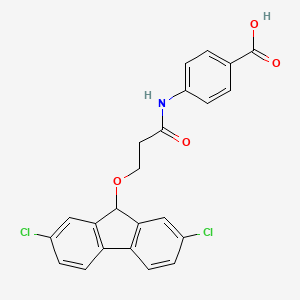
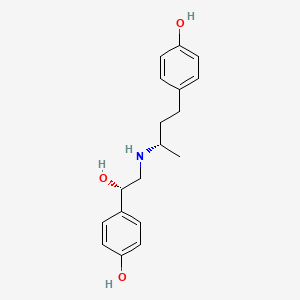

![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)
![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)
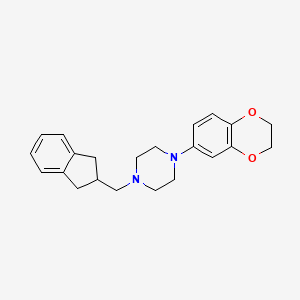

![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
